6-[(But-3-yn-2-yl)amino]-2-chloropyrimidine-4-carboxylic acid
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Overview
Description
6-[(But-3-yn-2-yl)amino]-2-chloropyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C9H8ClN3O2. This compound is part of the pyrimidine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(But-3-yn-2-yl)amino]-2-chloropyrimidine-4-carboxylic acid typically involves the reaction of 2-chloropyrimidine-4-carboxylic acid with but-3-yn-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-[(But-3-yn-2-yl)amino]-2-chloropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
6-[(But-3-yn-2-yl)amino]-2-chloropyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-[(But-3-yn-2-yl)amino]-2-chloropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine-4-carboxylic acid: A precursor in the synthesis of 6-[(But-3-yn-2-yl)amino]-2-chloropyrimidine-4-carboxylic acid.
But-3-yn-2-ylamine: Another precursor used in the synthesis.
6-Amino-2-chloropyrimidine-4-carboxylic acid: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the but-3-yn-2-yl group enhances its potential for various chemical transformations and biological interactions.
Properties
Molecular Formula |
C9H8ClN3O2 |
---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
6-(but-3-yn-2-ylamino)-2-chloropyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H8ClN3O2/c1-3-5(2)11-7-4-6(8(14)15)12-9(10)13-7/h1,4-5H,2H3,(H,14,15)(H,11,12,13) |
InChI Key |
GLWWKBRXWPOJOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)NC1=NC(=NC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
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